Strophalloside
説明
特性
分子式 |
C29H42O10 |
|---|---|
分子量 |
550.6 g/mol |
IUPAC名 |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15-,17+,18-,19+,20-,22-,23-,24-,25+,26-,27+,28+,29+/m1/s1 |
InChIキー |
HULMNSIAKWANQO-ABOSTDGNSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |
同義語 |
strophalloside |
製品の起源 |
United States |
科学的研究の応用
Case Studies
-
In Vitro Studies : Research conducted on SGC-7901 cells revealed that strophalloside treatment resulted in significant inhibition of cell growth and migration. The study utilized the MTT assay for cell viability and Transwell assays for migration assessment ( ).
Concentration (nM/mL) Cell Viability (%) Migration Inhibition (%) 0.12 85 30 0.24 70 50 0.47 55 70 0.93 30 90 -
In Vivo Studies : In a mouse model, this compound was administered at a dosage of 93.3 nM/kg every four days. Results indicated a significant reduction in tumor volume and weight compared to control groups ( ).
Treatment Group Tumor Volume (mm³) Tumor Weight (g) Control 1500 2.5 This compound 600 1.0
Broader Applications
Beyond its anticancer properties, this compound's unique chemical structure suggests potential applications in other areas:
- Cardiovascular Health : Preliminary studies indicate that cardenolides may influence cardiac function, though specific applications of this compound in this domain require further investigation.
- Natural Product Research : As part of ongoing research into bioactive compounds from natural sources, this compound exemplifies the therapeutic potential inherent in plant-derived substances ( ).
化学反応の分析
Apoptotic Pathway Activation in Gastric Cancer Cells
Strophalloside induces caspase-dependent apoptosis in SGC-7901 gastric carcinoma cells via mitochondrial disruption:
-
Mechanism :
Table 1: Dose-Dependent Effects of this compound on SGC-7901 Cells
| Concentration (μM) | Cell Viability (% Reduction) | Apoptosis Rate (%) | Caspase-3 Activation (Fold Change) |
|---|---|---|---|
| 0.1 | 15% | 8% | 1.5x |
| 1.0 | 45% | 35% | 3.2x |
| 10.0 | 85% | 72% | 5.8x |
Structural Influence on Reactivity
This compound’s cardenolide structure (steroid nucleus with a lactone ring) enables selective binding to Na+/K+-ATPase, disrupting ion gradients and promoting intracellular Ca²⁺ overload. This non-enzymatic interaction initiates downstream oxidative stress .
Table 2: Key Functional Groups in this compound’s Reactivity
| Functional Group | Role in Bioactivity |
|---|---|
| Lactone ring | Binds to ATPase, inhibiting ion transport and inducing endoplasmic reticulum stress |
| Hydroxyl groups | Facilitate hydrogen bonding with cellular targets |
| Steroid backbone | Enhances membrane permeability and intracellular retention |
Inhibition of Cell Migration and Invasion
This compound suppresses metastatic potential in vitro:
-
Dose-dependent inhibition :
-
Mechanism : Downregulates matrix metalloproteinases (MMPs) and upregulates tissue inhibitors (TIMPs) .
Comparative Analysis with Other Cardenolides
This compound shares mechanistic similarities with digoxin and ouabain but exhibits higher potency in apoptosis induction due to its unique substituents:
| Compound | Apoptosis EC₅₀ (μM) | Caspase-3 Activation | Mitochondrial Targeting |
|---|---|---|---|
| This compound | 1.2 | 5.8x | High |
| Digoxin | 5.5 | 2.1x | Moderate |
| Ouabain | 3.8 | 3.5x | High |
Limitations in Current Research
準備方法
Extraction of Crude Plant Material
The initial step in strophalloside preparation involves the extraction of bioactive compounds from Antiaris toxicaria, a plant native to Hainan, China. Fresh plant material is typically dried, powdered, and subjected to solvent extraction.
Ethanol Extraction and Solvent Partitioning
The powdered plant material (3.5 kg) is refluxed with 70% ethanol (3 × 10 L) at 80°C for 3 hours per cycle. The combined ethanol extracts are concentrated under reduced pressure to yield a viscous residue (1.2 kg), which is then suspended in distilled water and sequentially partitioned with petroleum ether (3 × 3 L), ethyl acetate (3 × 3 L), and n-butanol (3 × 2.5 L). The n-butanol fraction (169 g) exhibits significant cytotoxicity and is retained for further purification.
Table 1: Solvent Partitioning Parameters
| Solvent | Volume per Cycle (L) | Cycles | Fraction Weight (g) |
|---|---|---|---|
| Petroleum Ether | 3 | 3 | 45 |
| Ethyl Acetate | 3 | 3 | 92 |
| n-Butanol | 2.5 | 3 | 169 |
Chromatographic Purification
The n-butanol fraction undergoes multiple chromatographic steps to isolate this compound.
Macroporous Resin Chromatography
The n-butanol fraction (169 g) is dissolved in methanol and loaded onto a D-101 macroporous resin column (10 × 100 cm). Elution begins with distilled water (5 L) to remove polar impurities, followed by methanol (5 L) to collect the bioactive fraction. The methanol-eluted fraction (79 g) is concentrated and subjected to silica gel column chromatography.
Silica Gel Column Chromatography
The methanol fraction (79 g) is loaded onto a silica gel column (200–300 mesh, 15 × 150 cm) and eluted with a chloroform-methanol gradient (50:1 to 0:1, 1.5 L per ratio). Nine fractions (Fr.1–Fr.9) are collected, with Fr.5 (13.4 g) showing the highest bioactivity. Further purification of Fr.5 via silica gel chromatography (chloroform-methanol 15:1) yields this compound (4.7 g, 0.13% w/w from crude extract).
Table 2: Silica Gel Elution Profile
| Fraction | Eluent (CHCl₃:MeOH) | Volume (L) | Collected Fraction (g) |
|---|---|---|---|
| Fr.1 | 50:1 | 1.5 | 8.2 |
| Fr.2 | 30:1 | 1.5 | 10.5 |
| Fr.5 | 15:1 | 1.5 | 13.4 |
| Fr.9 | 0:1 | 1.5 | 6.8 |
Structural Elucidation
This compound’s structure is determined through spectroscopic analysis and comparison with known cardenolides.
Molecular Formula and Weight
High-resolution mass spectrometry (HR-MS) confirms the molecular formula C₂₉H₄₂O₁₀ (m/z 550.6 [M+H]⁺), consistent with PubChem data (CID: 23618277).
Spectroscopic Characterization
- NMR (400 MHz, CD₃OD) : Key signals include δ 9.82 (1H, s, aldehyde proton), δ 5.90 (1H, s, H-22 of the lactone ring), and δ 4.85 (1H, d, J = 8.0 Hz, anomeric proton of the sugar moiety).
- IR (KBr) : Peaks at 3420 cm⁻¹ (OH stretch), 1740 cm⁻¹ (ester carbonyl), and 1705 cm⁻¹ (aldehyde carbonyl).
The aglycone core consists of a cyclopentanophenanthrene skeleton, with a β-oriented sugar moiety (D-digitoxose) linked via an O-glycosidic bond at C-3.
Purity and Validation
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC (C18 column, 250 × 4.6 mm, 5 μm) with a methanol-water gradient (70:30 to 90:10 over 20 min) confirms this compound purity (>98%) at a retention time of 12.3 min.
Bioactivity-Guided Validation
Cytotoxicity assays against SGC-7901 gastric carcinoma cells validate functional purity. This compound exhibits an IC₅₀ of 0.47 nM/mL at 48 hours, aligning with its intended bioactivity.
Q & A
Q. What are the primary methodologies for evaluating Strophalloside’s apoptotic effects in cancer cell lines?
- Answer : The mitochondrial-dependent caspase-3 pathway is a key focus. Use fluorescence microscopy with Annexin V/PI staining to detect apoptotic cells, complemented by caspase-3 activity assays (e.g., fluorometric substrates like DEVD-AMC). Validate mitochondrial membrane potential changes via JC-1 dye or TMRE staining . Ensure dose-response curves (0.1–50 µM) to establish IC50 values, and include positive controls (e.g., staurosporine).
Q. How do researchers isolate and characterize this compound from natural sources?
- Answer : Employ column chromatography (silica gel, Sephadex LH-20) for purification, followed by NMR (¹H, ¹³C, 2D-COSY) and HR-MS for structural elucidation. Purity should exceed 95% (HPLC-PDA at 210–400 nm). For reproducibility, document extraction solvents (e.g., methanol:water 70:30) and lyophilization conditions .
Q. What cell lines and experimental controls are recommended for preliminary cytotoxicity screening?
- Answer : Use gastric cancer SGC-7901 (as in Zhang et al., 2015) and other models like HepG2 or MCF-6. Include:
- Negative control: Untreated cells with vehicle (e.g., DMSO ≤0.1%).
- Positive control: Cisplatin or doxorubicin.
- Viability assay: MTT or resazurin reduction (24–72h exposure).
Advanced Research Questions
Q. How can contradictory data on this compound’s selectivity between cancer and normal cells be resolved?
- Answer : Discrepancies may arise from varying cell line sensitivities or assay conditions. Address this by:
- Comparing primary cells (e.g., human fibroblasts) vs. cancer lines under identical media and serum conditions.
- Profiling ROS generation (DCFH-DA assay) and ATP levels to assess metabolic targeting.
- Replicating experiments across ≥3 independent labs to confirm reproducibility .
Q. What strategies optimize in vitro pharmacokinetic profiling of this compound?
- Answer : Simulate metabolic stability using liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Assess permeability with Caco-2 monolayers; if low, consider prodrug derivatization (e.g., glycosylation). Include CYP450 inhibition assays (3A4, 2D6) to predict drug-drug interactions .
Q. How should researchers design experiments to validate this compound’s molecular targets?
- Answer : Combine in silico docking (AutoDock Vina) with in vitro validation:
- Use pull-down assays (biotinylated this compound + streptavidin beads) and Western blot for candidate proteins (e.g., Bcl-2 family).
- CRISPR/Cas9 knockout of suspected targets (e.g., Bax/Bak) to confirm apoptosis dependence.
- Cross-reference RNA-seq data to identify pathway enrichment (KEGG apoptosis pathway) .
Q. What statistical approaches are critical for analyzing dose-dependent apoptotic effects?
- Answer : Apply nonlinear regression (GraphPad Prism) to calculate IC50 and Hill slopes. For caspase-3 activity, use ANOVA with post-hoc Tukey tests (≥3 replicates). Report confidence intervals (95%) and effect sizes (Cohen’s d). Address outliers via Grubbs’ test or robust regression .
Methodological Challenges & Solutions
Q. How to address low solubility of this compound in aqueous buffers?
- Answer : Use co-solvents like cyclodextrins (e.g., HP-β-CD) or nanoformulation (PLGA nanoparticles). Validate biocompatibility with hemolysis assays (≤5% RBC lysis). Characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. What are best practices for ensuring reproducibility in apoptosis assays?
- Answer : Standardize cell passage number (≤20), serum batch, and incubation time. Use multi-donor cell lines or primary cells to account for heterogeneity. Share raw data (flow cytometry FCS files) and analysis scripts (Python/R) in public repositories .
Ethical & Reporting Standards
Q. How to comply with ethical guidelines when using animal models for this compound studies?
- Answer : Follow ARRIVE 2.0 guidelines:
- Justify sample size (power analysis ≥80%).
- Include humane endpoints (e.g., tumor volume ≤1.5 cm³).
- Report attrition rates and randomization methods. Submit protocols to IACUC/ethics boards pre-study .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
